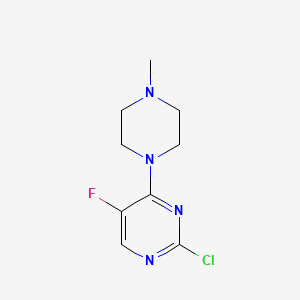

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H12ClFN4 . It is used in various chemical and biological applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2nd position by a chlorine atom, at the 4th position by a 4-methylpiperazin-1-yl group, and at the 5th position by a fluorine atom .Chemical Reactions Analysis

Pyrimidines, including 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Aplicaciones Científicas De Investigación

- TRPV3 Modulation : 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine has been investigated as a potential modulator of TRPV3 (transient receptor potential vanilloid 3). TRPV3 is a non-selective calcium-permeable cation channel primarily expressed in epidermal keratinocytes . Understanding its interaction with TRPV3 could lead to novel therapeutic strategies.

- Starting Material for 5-Fluoropyrimidine-2-carboxamides and 5-Fluoropyrimidine-4-carboxamides : Researchers have used 2,4-dichloro-5-fluoropyrimidine (a precursor to our compound) to synthesize these derivatives. These compounds hold promise as kinase inhibitors, potentially impacting cellular signaling pathways .

- 2,4-Diamino-5-fluoropyrimidine Derivatives : By modifying the structure of 2,4-dichloro-5-fluoropyrimidine, scientists have explored potential PKCθ inhibitors. PKCθ plays a crucial role in immune responses and T-cell activation .

- Formation of 5-Fluoro-2-amino Pyrimidines : 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine serves as a starting material for the preparation of 5-fluoro-2-amino pyrimidines. These reactions involve the use of various amines in the presence of K₂CO₃, leading to C-N bond formation .

- Chemical Suppliers and Procurement : Companies like ChemScene offer this compound for research purposes. Researchers can access it for custom synthesis, impurities, and bulk production .

- Chromatography and Mass Spectrometry : Scientists may use 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine in analytical chemistry and biopharma production. It could be relevant in controlled environments and cleanroom solutions .

Medicinal Chemistry and Drug Development

Kinase Inhibitors

Protein Kinase Cθ (PKCθ) Inhibition

Organic Synthesis

Custom Synthesis and Bulk Manufacturing

Life Science Research Applications

Mecanismo De Acción

In terms of pharmacokinetics, factors such as the compound’s molecular weight, solubility, and stability can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For example, a compound’s solubility can affect its absorption and distribution within the body, while its stability can influence its metabolism and excretion .

The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability. For instance, certain compounds might be more stable and effective at specific pH levels or temperatures, or in the presence of certain other molecules .

Propiedades

IUPAC Name |

2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFN4/c1-14-2-4-15(5-3-14)8-7(11)6-12-9(10)13-8/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNIGBKSMFMPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2638779.png)

![7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638787.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2638789.png)

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2638792.png)

![2-Methoxy-4-(1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2638793.png)

![6-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2638794.png)

![ethyl 2-[[(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2638798.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2638799.png)

![2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide](/img/structure/B2638801.png)